![molecular formula C46H59N10O7P B3044100 8-Amino-DG cep CAS No. 166092-91-7](/img/structure/B3044100.png)
8-Amino-DG cep
Overview
Description
8-Amino-DG CEP is a chemical substance used primarily for research and development . Its molecular formula is C46H59N10O7P and it has a molecular weight of 895.0 .
Synthesis Analysis
The synthesis of 8-Amino-DG CEP is straightforward and requires no changes from regular procedures . It is used in the synthesis of oligonucleotides, which involves four chemical reactions: detritylation, coupling, capping, and oxidation . The repetitive nature of oligosynthesis can amplify the risk of phosphoramidite impurities, resulting in poor quality of the final oligonucleotide .Molecular Structure Analysis
8-Amino-DG CEP is an 8-amino-purine . The 8-amino group is able to form an additional Hoogsteen purine-pyrimidine hydrogen bond, which serves to increase triple helix stability .Chemical Reactions Analysis
8-Amino-DG CEP is stable under recommended storage conditions, which are -20 °C, dry . It reacts with strong oxidizing agents .Physical And Chemical Properties Analysis
8-Amino-DG CEP appears as a solid . It is stable under recommended storage conditions, which are -20 °C, dry .Scientific Research Applications
DNA Damage and Repair Mechanisms
Research on 2,6-diaminopurine nucleoside derivatives of 9-ethyloxy-2-oxo-1,3-diazaphenoxazine (2-amino-Adap) has shown these compounds can form stable base pairs with 8-oxo-dG in DNA, aiding in the selective, sensitive, and quantitative detection of 8-oxo-dG, particularly in human telomere sequences. This is significant for understanding the mutagenic effects of oxidative damage in DNA and its relation to aging and diseases like cancer (Taniguchi et al., 2014).
Enzymatic Hydrolysis and Mutation Prevention
The human enzyme that hydrolyzes 8-oxo-dGTP to 8-oxo-dGMP plays a crucial role in preventing the misincorporation of 8-oxoguanine into DNA, thereby protecting genetic information from the effects of endogenous oxygen radicals. This insight is vital for understanding the body's defense mechanisms against oxidative DNA damage (Sakumi et al., 1993).
Biotechnological Applications of D-Amino Acids
The exploration of D-amino acids and their interactions with enzymes, including their enzymatic reactions, offers potential applications in therapeutic development and selective anti-inflammatory or anticancer therapies. This research highlights the biostability and novel therapeutic applications of D-amino acids and their derivatives (Feng & Xu, 2016).
Oxidized Phospholipids and Disease Insights
Studies on carboxyethylpyrroles (CEPs) generated from the oxidative modification of proteins provide molecular mechanistic insights into diseases like age-related macular degeneration, autism, and cancer. This research underscores the importance of understanding the chemistry of oxidized biomolecules for disease mechanisms and therapeutic strategies (Salomon et al., 2011).
Mechanism of Action
Target of Action
8-Amino-DG CEP, also known as 8-Amino-deoxyGuanosine, is an 8-amino-purine . It is primarily used to study the structural and functional properties of triple helices . The 8-amino group is able to form an additional Hoogsteen purine-pyrimidine hydrogen bond, which serves to increase triple helix stability .
Mode of Action
The 8-amino group of 8-Amino-DG CEP forms an additional Hoogsteen purine-pyrimidine hydrogen bond . This additional bond increases the stability of the triple helix . The compound’s interaction with its targets results in increased stability of the triple helix structure .
Biochemical Pathways
It is known that the compound is used in oxidative dna damage/repair studies . The industrial solvent 2-nitropropane generates 8-Amino-dG as a DNA lesion .
Pharmacokinetics
It is known that the compound is used in the study of triple helices . More research would be needed to outline the compound’s ADME properties and their impact on bioavailability.
Result of Action
The primary result of the action of 8-Amino-DG CEP is the increased stability of the triple helix structure . This is due to the additional Hoogsteen purine-pyrimidine hydrogen bond formed by the 8-amino group . In addition, 8-Amino-dG CEP is used in oxidative DNA damage/repair studies, suggesting it may have a role in these processes .
Action Environment
It is known that the compound is used in the study of triple helices . The stability of the triple helix structure, which is increased by the action of 8-Amino-DG CEP, may be influenced by environmental factors such as pH . More research would be needed to fully understand how environmental factors influence the compound’s action, efficacy, and stability.
properties
IUPAC Name |
N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-[(E)-dimethylaminomethylideneamino]-6-oxo-1H-purin-8-yl]-N,N-dimethylmethanimidamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H59N10O7P/c1-31(2)56(32(3)4)64(61-26-14-25-47)63-38-27-40(55-42-41(50-45(55)49-30-54(7)8)43(57)52-44(51-42)48-29-53(5)6)62-39(38)28-60-46(33-15-12-11-13-16-33,34-17-21-36(58-9)22-18-34)35-19-23-37(59-10)24-20-35/h11-13,15-24,29-32,38-40H,14,26-28H2,1-10H3,(H,51,52,57)/b48-29+,49-30+/t38-,39+,40+,64?/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKYAKIMORVUDY-DQRQSMDHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C6=C(C(=O)NC(=N6)N=CN(C)C)N=C5N=CN(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C6=C(C(=O)NC(=N6)/N=C/N(C)C)N=C5/N=C/N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H59N10O7P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
895.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Amino-DG cep |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.